molecular formula C12H10Cl4N2O4 B14608092 Acetamide, N,N'-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- CAS No. 58084-99-4

Acetamide, N,N'-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro-

Cat. No.: B14608092
CAS No.: 58084-99-4
M. Wt: 388.0 g/mol
InChI Key: SNMBLMPZPXJOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and dichloroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The dichloroacetamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
  • N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
  • N-(1,3-Benzodioxol-5-ylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide

Uniqueness

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- is unique due to its specific combination of a benzodioxole ring and dichloroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58084-99-4

Molecular Formula

C12H10Cl4N2O4

Molecular Weight

388.0 g/mol

IUPAC Name

N-[1,3-benzodioxol-5-yl-[(2,2-dichloroacetyl)amino]methyl]-2,2-dichloroacetamide

InChI

InChI=1S/C12H10Cl4N2O4/c13-8(14)11(19)17-10(18-12(20)9(15)16)5-1-2-6-7(3-5)22-4-21-6/h1-3,8-10H,4H2,(H,17,19)(H,18,20)

InChI Key

SNMBLMPZPXJOLY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.